1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Overview
Description
1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic compound known for its versatile applications in scientific research. Its unique structure, combining various functional groups, renders it an intriguing subject of study in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. The process generally begins with the preparation of key intermediates through alkylation, acylation, and cyclization reactions. Reaction conditions often include controlled temperatures, specific catalysts, and particular solvents to ensure the desired yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound might involve high-throughput chemical synthesis reactors, utilizing automated systems for precise control over reaction parameters. This method ensures scalability and consistent quality, necessary for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo various types of reactions, including:
Oxidation: Can lead to the formation of ketones and other oxidized derivatives.
Reduction: Produces reduced forms with altered functional groups.
Substitution: Involves replacing specific groups within the molecule with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Typical conditions vary from ambient to elevated temperatures and may require inert atmospheres to prevent side reactions.
Major Products
Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione serves as a precursor for the synthesis of various complex molecules and can be used as a model compound in reaction mechanism studies.
Biology
In biological research, this compound is explored for its potential interactions with enzymes and receptors, offering insights into biochemical pathways and molecular interactions.
Medicine
In medicine, preliminary studies suggest its potential as a therapeutic agent due to its unique chemical structure, which might interact with biological targets in novel ways.
Industry
Industrially, the compound is used in the development of new materials and pharmaceuticals, contributing to advancements in technology and healthcare.
Mechanism of Action
The mechanism by which 1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione exerts its effects typically involves binding to specific molecular targets such as enzymes, receptors, or nucleic acids. This binding can activate or inhibit certain pathways, leading to a cascade of biochemical events. The detailed pathways depend on the specific context of its use, whether in therapeutic applications or industrial processes.
Comparison with Similar Compounds
Unique Features
Compared to similar compounds, 1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione stands out due to its unique combination of a hydroxyethyl group, multiple methyl groups, and a triazine-purine fused ring system
Similar Compounds
Some similar compounds include:
1-(2-hydroxyethyl)-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
1-(2-hydroxyethyl)-4,7-dimethyl-3-(3-methylphenyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
These compounds share similar core structures but differ in the presence and position of methyl groups and other substituents, which can influence their chemical behavior and applications.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-4,7,9-trimethyl-3-(4-methylphenyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-11-5-7-13(8-6-11)14-12(2)25-15-16(20-18(25)24(21-14)9-10-26)22(3)19(28)23(4)17(15)27/h5-8,12,26H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUPHLPMXGFASN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCO)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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